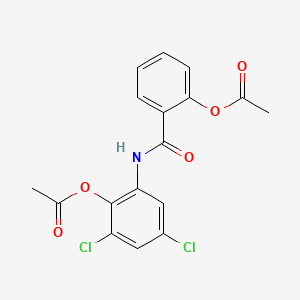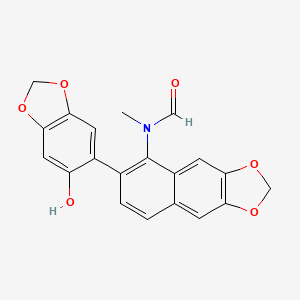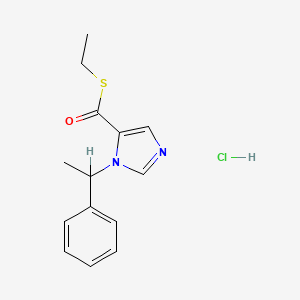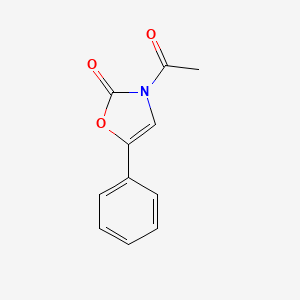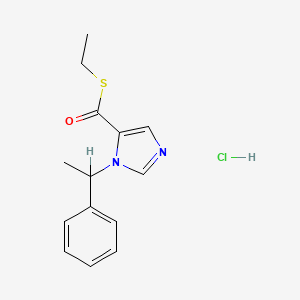![molecular formula C5H6N2O2 B14472191 2,3,3a,4-Tetrahydro-6H-furo[3,4-c]pyrazol-6-one CAS No. 65902-89-8](/img/structure/B14472191.png)
2,3,3a,4-Tetrahydro-6H-furo[3,4-c]pyrazol-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,3a,4-Tetrahydro-6H-furo[3,4-c]pyrazol-6-one is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields of science. This compound features a fused ring system combining a furan and a pyrazole ring, which contributes to its distinct chemical behavior and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3a,4-Tetrahydro-6H-furo[3,4-c]pyrazol-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with furan-based aldehydes or ketones. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and under reflux conditions to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,3a,4-Tetrahydro-6H-furo[3,4-c]pyrazol-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Nucleophiles such as amines, thiols, and halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce fully hydrogenated compounds. Substitution reactions result in the formation of various substituted derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
2,3,3a,4-Tetrahydro-6H-furo[3,4-c]pyrazol-6-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,3,3a,4-Tetrahydro-6H-furo[3,4-c]pyrazol-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-hydroxy-6-oxo-2,3,3a,9a-tetrahydro-6H-furo[2’,3’:4,5][1,3]oxazolo[3,2-a]pyrimidin-2-yl)methyl acetate
- methyl (2R,3R,3aR,9aS)-3-hydroxy-2-(hydroxymethyl)-6-oxo-2,3,3a,9a-tetrahydro-6H-furo[2’,3’:4,5][1,3]oxazolo[3,2-a]pyrimidine-8-carboxylate
- {3-[(methylsulfonyl)oxy]-6-oxo-2,3,3a,9a-tetrahydro-6H-furo[2’,3’:4,5][1,3]oxazolo[3,2-a]pyrimidin-2-yl}methyl benzoate
Uniqueness
2,3,3a,4-Tetrahydro-6H-furo[3,4-c]pyrazol-6-one is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
65902-89-8 |
|---|---|
Formule moléculaire |
C5H6N2O2 |
Poids moléculaire |
126.11 g/mol |
Nom IUPAC |
2,3,3a,4-tetrahydrofuro[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C5H6N2O2/c8-5-4-3(2-9-5)1-6-7-4/h3,6H,1-2H2 |
Clé InChI |
YDFPRNIXFSYFRX-UHFFFAOYSA-N |
SMILES canonique |
C1C2COC(=O)C2=NN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


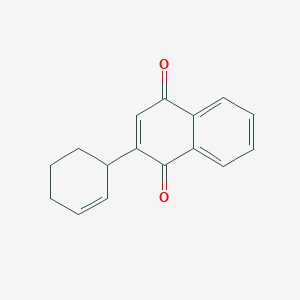
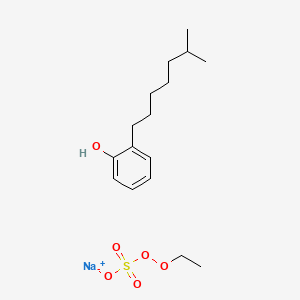
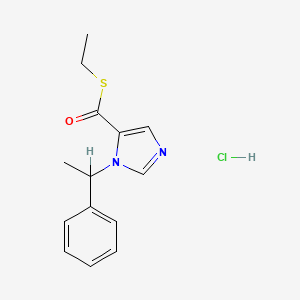

![2-[(Ethylsulfanyl)methyl]phenyl dimethylcarbamate](/img/structure/B14472118.png)
